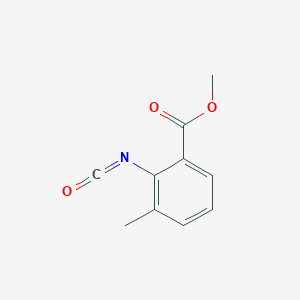
Methyl 2-isocyanato-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-isocyanato-3-methylbenzoate is an organic compound with the molecular formula C10H9NO3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-isocyanato-3-methylbenzoate can be synthesized through several methods. One common method involves the reaction of methyl 3-amino-2-methylbenzoate with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a toxic reagent.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated systems to handle hazardous reagents like phosgene. The process is optimized for high yield and purity, ensuring the compound meets industry standards .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines to form ureas.
Addition Reactions: The compound can also participate in addition reactions with alcohols to form carbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Applications De Recherche Scientifique
Methyl 2-isocyanato-3-methylbenzoate has garnered significant attention in various fields of research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and coatings due to its reactivity with nucleophiles
Mécanisme D'action
The mechanism by which methyl 2-isocyanato-3-methylbenzoate exerts its effects involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows the compound to form stable products such as ureas and carbamates, which are valuable in various applications .
Comparaison Avec Des Composés Similaires
- Methyl 3-isocyanato-2-methylbenzoate
- Methyl 2-isocyanatobenzoate
- Methyl 3-amino-2-methylbenzoate
Comparison: Methyl 2-isocyanato-3-methylbenzoate is unique due to the position of the isocyanate group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to methyl 3-isocyanato-2-methylbenzoate, the position of the isocyanate group in this compound offers different steric and electronic properties, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
methyl 2-isocyanato-3-methylbenzoate |
InChI |
InChI=1S/C10H9NO3/c1-7-4-3-5-8(10(13)14-2)9(7)11-6-12/h3-5H,1-2H3 |
Clé InChI |
MBKIYNGVQCENMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)OC)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)
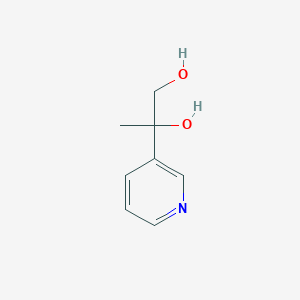
![N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)
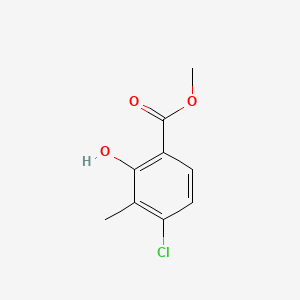
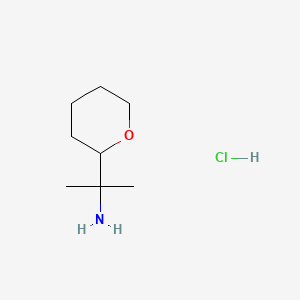
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
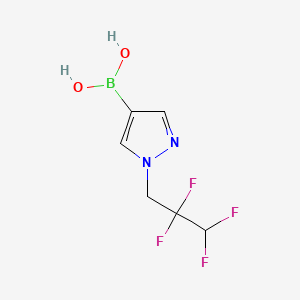
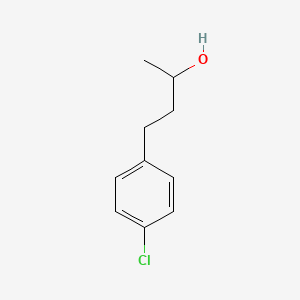
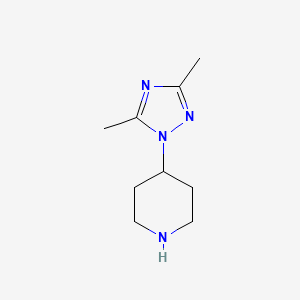
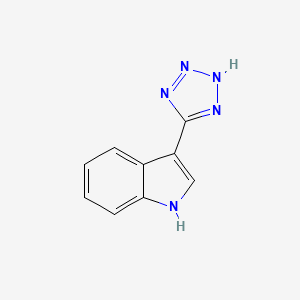
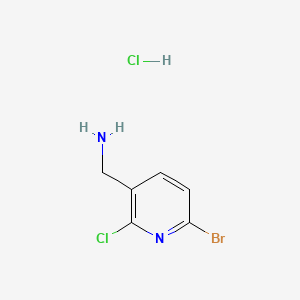
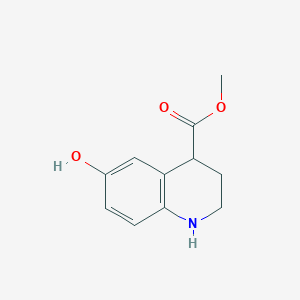
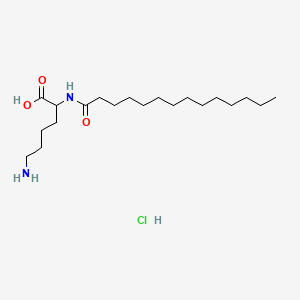
![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
